molecular formula C17H22Cl3NO2 B3152449 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 73631-15-9

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B3152449
CAS No.: 73631-15-9
M. Wt: 378.7 g/mol
InChI Key: AOFMNWVSCUSCKZ-UHFFFAOYSA-N
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Description

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a bis(2-chloroethyl)amino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.

    Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the naphthalen-1-yloxy intermediate with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.

    Formation of the propanol moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the propanol moiety, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with molecular targets in the body. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalen-1-yloxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-(Bis(2-chloroethyl)amino)-2-propanol hydrochloride: This compound lacks the naphthalen-1-yloxy group, which may result in different biological activity and chemical properties.

    1-(Bis(2-chloroethyl)amino)-3-(phenoxy)propan-2-ol hydrochloride: The presence of a phenoxy group instead of a naphthalen-1-yloxy group can lead to variations in the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2.ClH/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,21H,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMNWVSCUSCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610903
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73631-15-9
Record name 2-Propanol, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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